molecular formula C11H11Cl2N3 B12836558 1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine

1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine

Cat. No.: B12836558
M. Wt: 256.13 g/mol
InChI Key: UWHMJSSTNHZKQC-UHFFFAOYSA-N
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Description

1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine, with the molecular formula C11H11Cl2N3, is a synthetic imidazole-based compound of significant interest in medicinal chemistry research . The imidazole ring is a fundamental scaffold in biology and pharmacology, known for its amphoteric properties and presence in a wide range of bioactive molecules . This particular compound features a 3,4-dichlorophenyl substitution, a moiety often associated with enhanced biological activity and binding affinity in drug candidates. Imidazole derivatives are extensively investigated for their diverse therapeutic potential, including as antibacterial, antifungal, antitumor, anti-inflammatory, and antihypertensive agents . The structural features of this amine make it a valuable intermediate or lead compound for developing new pharmacological tools. It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11Cl2N3

Molecular Weight

256.13 g/mol

IUPAC Name

1-[5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethanamine

InChI

InChI=1S/C11H11Cl2N3/c1-6(14)11-15-5-10(16-11)7-2-3-8(12)9(13)4-7/h2-6H,14H2,1H3,(H,15,16)

InChI Key

UWHMJSSTNHZKQC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(N1)C2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Method Overview

A common approach involves nucleophilic substitution of a halogenated ethanone derivative with imidazole in a polar aprotic solvent such as dimethylformamide (DMF), often in the presence of a base and a phase transfer catalyst like PEG600.

Detailed Procedure (Based on Patent CN104860887A)

  • Reagents: 2-chloro-1-(3,4-dichlorophenyl)ethanol, imidazole, caustic soda flakes (NaOH), PEG600, DMF.
  • Conditions:
    • Mix DMF, imidazole, NaOH, and PEG600; heat slowly to 110–115 °C and maintain for 1 hour.
    • Cool to 50–55 °C, then add a DMF solution of 2-chloro-1-(3,4-dichlorophenyl)ethanol dropwise while maintaining temperature.
    • Stir at 50–55 °C for 1 hour, then heat again to 110–115 °C for 4 hours.
    • Cool to 60 °C, add water, and cool to room temperature.
    • Isolate the crude product by centrifugation.
  • Purification: Recrystallization from toluene.
  • Yield: Up to 90–92% with melting points around 132 °C.

This method is industrially favorable due to simple equipment, straightforward steps, and high yield.

Conversion of Alcohol to Azide Intermediate

Following the preparation of the imidazolyl ethanol, the hydroxyl group is converted to an azide to facilitate amine formation.

Procedure (From Research Article PMC6176729)

  • Dissolve the imidazolyl ethanol in DMF.
  • Add diphenyl phosphorazidate (DPPA) and 1,5-diazabicyclo[5.4.0]undec-7-ene (DBU) at 0 °C.
  • This reaction converts the alcohol to the azide intermediate efficiently.

Reduction of Azide to 1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine

  • The azide intermediate is reduced using lithium aluminum hydride (LiAlH4) in anhydrous conditions.
  • This step yields the target ethan-1-amine compound with high purity and yield.

Alternative Synthetic Routes

Synthesis of 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

  • Starting from 3,4-dichlorophenacyl bromide and imidazole in acetonitrile at 0 °C.
  • Stirring for 3.5 hours leads to the ethanone intermediate.
  • Yield reported around 60%.

This intermediate can be further reduced or modified to reach the ethan-1-amine target.

Summary Table of Key Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield (%) Notes
1 2-chloro-1-(3,4-dichlorophenyl)ethanol Imidazole, NaOH, PEG600, DMF, 110–115 °C 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol 90–92 Industrially scalable, high yield
2 Imidazolyl ethanol DPPA, DBU, DMF, 0 °C Azide intermediate Not specified Efficient azide formation
3 Azide intermediate LiAlH4, anhydrous conditions This compound High Standard azide reduction to amine
4 3,4-Dichlorophenacyl bromide + imidazole Acetonitrile, 0 °C, 3.5 h 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone 60 Alternative route to ethanone intermediate

Research Findings and Analysis

  • The use of PEG600 as a phase transfer catalyst in DMF significantly improves the nucleophilic substitution efficiency for imidazole ring formation.
  • The azide intermediate formation via DPPA and DBU is a mild and selective method, avoiding harsher conditions that could degrade sensitive imidazole rings.
  • LiAlH4 reduction is a classical and reliable method for azide to amine conversion, providing high yields and purity.
  • The overall synthetic route is modular, allowing for substitution variations on the phenyl ring or imidazole, which is valuable for medicinal chemistry optimization.

Chemical Reactions Analysis

Types of Reactions

1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any potential nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, solvents like dimethylformamide (DMF), and catalysts.

Major Products

The major products formed from these reactions include imidazole N-oxides, reduced amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Chlorophenyl Substitutions
  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine Substituents: 4-Chlorophenyl at position 5, N,1-di-o-tolyl groups. Molecular Weight: 410.72 . This compound’s synthesis involves deep eutectic solvents for sustainable production .
  • 1-{2-[(2,6-Dichlorophenyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethanone Substituents: 2,6-Dichlorophenylamino group, ethanone at position 1. Molecular Weight: 274.0 (free base) .
Halogen Variations
  • 5-(4-Fluorophenyl)-1H-imidazol-2-amine
    • Substituents: 4-Fluorophenyl at position 5.
    • Molecular Weight: 267.31 .
    • Key Differences: Fluorine’s electronegativity enhances electronic effects, possibly improving metabolic stability compared to chlorine.
Extended Aromatic Systems
  • 5-[1,1'-Biphenyl]-4-yl-1H-imidazol-2-amine
    • Substituents: Biphenyl at position 5.
    • Molecular Weight: Varies by salt form .
    • Key Differences: The biphenyl group may enhance binding affinity to aromatic receptors but reduces solubility.

Pharmacological and Physicochemical Properties

Property Target Compound 5-(4-Chlorophenyl)-N,1-di-o-tolyl 5-(4-Fluorophenyl) Derivative
Solubility High (dihydrochloride) Low (lipophilic tolyl groups) Moderate
Molecular Weight 329.05 410.72 267.31
Enzymatic Targeting Sterol 14α-demethylase Unknown Unknown
Synthetic Complexity Moderate High (multi-step coupling) Low

Biological Activity

1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine, also known as 1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

  • Chemical Name : this compound dihydrochloride
  • Molecular Formula : C11H13Cl4N3
  • Molecular Weight : 329.05 g/mol
  • CAS Number : 1394685-74-5
PropertyValue
Molecular FormulaC11H13Cl4N3
Molecular Weight329.05 g/mol
CAS Number1394685-74-5
Synonyms1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-aminedihydrochloride

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines. For instance, a study showed that the compound significantly reduced cell viability in MCF7 breast cancer cells with an IC50 value of approximately 25.72 ± 3.95 μM . Furthermore, in vivo experiments indicated that treatment with this compound led to a notable suppression of tumor growth in mice models .

Case Study: MCF7 Cell Line

In a controlled experiment involving the MCF7 cell line:

  • Dosage : Daily administration of the compound.
  • Outcome : Enhanced apoptosis and reduced tumor size.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 40 μg/mL.
  • Escherichia coli : MIC of 200 μg/mL .

Table 2: Antimicrobial Efficacy

BacteriaMIC (μg/mL)Inhibition Zone (mm)
Staphylococcus aureus4021
Bacillus subtilis30012
Escherichia coli20014
Pseudomonas aeruginosa50010

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It may interfere with cell cycle progression, leading to reduced proliferation.
  • Antimicrobial Mechanisms : The disruption of bacterial cell membranes and inhibition of essential metabolic pathways contribute to its antimicrobial effects.

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